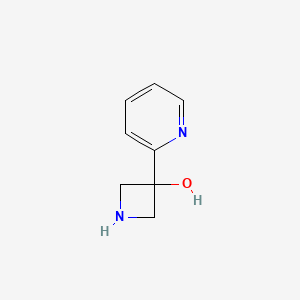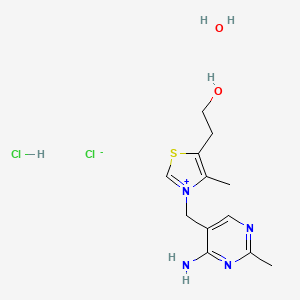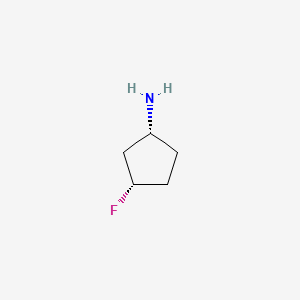
(1R,3S)-3-fluorocyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-fluorocyclopentan-1-amine is a chiral amine with a fluorine atom attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-fluorocyclopentan-1-amine typically involves the asymmetric synthesis of the cyclopentane ring followed by the introduction of the fluorine atom. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, the compound can be synthesized through an asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method ensures high stereoselectivity and optical purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using cost-effective and readily available raw materials. The process typically includes steps such as recrystallization to achieve high optical purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-3-fluorocyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(1R,3S)-3-fluorocyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of (1R,3S)-3-fluorocyclopentan-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-3-aminocyclopentanol: Similar in structure but lacks the fluorine atom.
(1R,3S)-3-aminocyclohexanol: Contains a cyclohexane ring instead of a cyclopentane ring.
(1R,3S)-3-fluorocyclohexan-1-amine: Similar but with a cyclohexane ring.
Uniqueness
(1R,3S)-3-fluorocyclopentan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H10FN |
|---|---|
Peso molecular |
103.14 g/mol |
Nombre IUPAC |
(1R,3S)-3-fluorocyclopentan-1-amine |
InChI |
InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5+/m0/s1 |
Clave InChI |
YEPOLBBUNYSRBS-CRCLSJGQSA-N |
SMILES isomérico |
C1C[C@@H](C[C@@H]1N)F |
SMILES canónico |
C1CC(CC1N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


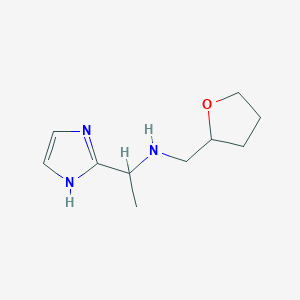

![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
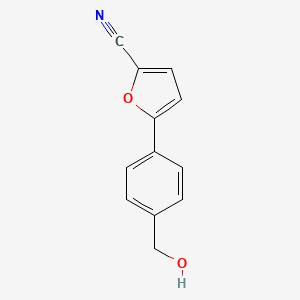
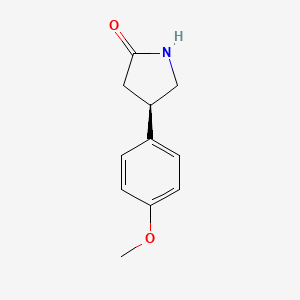

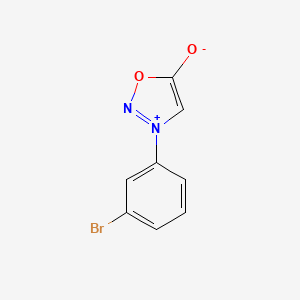
![10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B15053387.png)

![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)

![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
